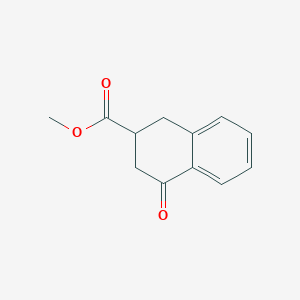

methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-5,9H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWCTUGXGSZFBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457950 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55571-74-9 | |

| Record name | 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically involves the use of a naphthalene derivative and a methyl ester precursor, followed by cyclization and oxidation steps to introduce the ketone group.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. Catalysts and solvents are also employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the ketone group to a carboxylic acid.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential therapeutic properties and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural analogs of methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate differ in substituent positions, functional groups, and molecular frameworks. Below is a systematic comparison:

Positional Isomers of Oxo-Tetrahydronaphthalene Carboxylates

Table 1: Key Structural and Physical Properties

Key Observations :

- Positional Isomerism : The location of the oxo group (1 vs. 4) significantly impacts electronic distribution. For example, the 4-oxo derivative (target compound) exhibits greater conjugation stability compared to the 1-oxo analog .

- Substituent Effects : Methoxy groups (e.g., in the 8-methoxy derivative) introduce electron-donating effects, altering reactivity in electrophilic substitutions .

Reactivity Insights :

- The target compound’s 4-oxo group facilitates keto-enol tautomerism, enabling participation in Michael additions and cyclocondensations .

- Ethyl ester analogs (e.g., ethyl 1-oxo derivatives) show slower hydrolysis rates compared to methyl esters due to steric effects .

Biological Activity

Methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 55571-74-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12O3

- Molecular Weight : 204.23 g/mol

- Purity : Typically ≥ 95% .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). The compound was shown to inhibit the growth of Mtb at concentrations as low as 10 ng/mL, highlighting its potential as a lead compound in anti-tuberculosis drug development .

Table 1: Antimicrobial Activity Against Mtb

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various models. In a study assessing the compound's effects on macrophage activation and cytokine production, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of ATP Synthase : Similar to other naphthalene derivatives, this compound may inhibit ATP synthase activity in Mtb. This inhibition disrupts ATP production essential for bacterial survival and replication .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in bacterial cells by generating ROS, leading to cell death .

- Modulation of Signaling Pathways : It appears to modulate key signaling pathways involved in inflammation and immune response regulation.

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study on Tuberculosis Treatment : A clinical trial evaluated the combination therapy of this compound with standard anti-TB drugs. Results indicated improved patient outcomes and reduced treatment duration compared to standard regimens alone .

- Anti-inflammatory Effects in Animal Models : In a rodent model of arthritis, administration of this compound resulted in decreased joint swelling and inflammation compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid (e.g., 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid) using methanol under acid catalysis. Evidence from similar ester syntheses (e.g., allyl or 2-methylallyl derivatives) shows yields ranging from 70% to 99%, depending on solvent systems (e.g., pentane:ethyl acetate mixtures) and catalyst choice . Lower yields (<80%) may arise from competing side reactions, such as ketone oxidation or ester hydrolysis, necessitating careful control of reaction time and temperature.

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Key techniques include:

- TLC (Rf values) : Solvent systems like pentane:ethyl acetate (8:2) or dichloromethane mixtures provide reliable separation for monitoring reaction progress .

- Spectroscopy : IR peaks at ~1739 cm⁻¹ (ester C=O) and 1677 cm⁻¹ (ketone C=O) confirm functional groups. HRMS (ESI) with calculated vs. observed m/z values (e.g., ±0.0009 accuracy) ensures molecular formula validation .

- Chromatography : Column purification using silica gel removes unreacted starting materials or byproducts .

Q. What are the recommended storage conditions to prevent degradation?

- Methodological Answer : Store in amber vials under inert gas (N₂ or Ar) at –20°C to minimize hydrolysis of the ester group or ketone oxidation. Stability studies on analogous tetrahydronaphthalene derivatives suggest degradation rates increase >25°C or in humid environments .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model electron density distribution, identifying electrophilic sites (e.g., the α,β-unsaturated ketone). Studies on similar systems show that frontier molecular orbitals (HOMO-LUMO gaps) correlate with regioselectivity in Michael additions . Experimental validation via NMR monitoring of reaction intermediates is recommended .

Q. What experimental designs are suitable for investigating systemic toxicity in mammalian models?

- Methodological Answer : Follow ATSDR guidelines for naphthalene derivatives :

- Exposure Routes : Oral or inhalation (most relevant for lab settings).

- Endpoints : Hepatic (ALT/AST levels), renal (creatinine clearance), and hematological (RBC count) parameters.

- Dose-Response : Use factorial design (e.g., 3×3 matrix) to test low, medium, and high doses over acute (24–72 hr) and subchronic (14–28 day) periods .

Q. How do structural modifications (e.g., substituents on the tetrahydronaphthalene ring) affect biological activity?

- Methodological Answer : Compare with analogs like ethyl 6-methyl-2-oxo-tetrahydropyrimidine carboxylates or hydroxylated derivatives :

- Introduce electron-withdrawing groups (e.g., -Cl) at the 4-position to enhance electrophilicity for kinase inhibition assays.

- Replace the methyl ester with bulkier groups (e.g., tert-butyldiphenylsilyl) to study steric effects on binding affinity .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., conflicting IR peaks)?

- Methodological Answer :

- Solvent Effects : IR spectra in KBr vs. ATR modes may shift peaks by ±10 cm⁻¹. Re-run spectra under standardized conditions .

- Impurity Interference : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed carboxylic acid) that may obscure signals .

Methodological Design Considerations

Q. How can researchers integrate this compound into a theoretical framework for drug discovery?

- Answer : Link to the "privileged scaffold" concept, where tetrahydronaphthalene cores are known to interact with GPCRs or kinases. Design SAR studies using molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets .

Q. What factorial design parameters optimize reaction yield and purity?

- Answer : A 2³ factorial design testing:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.